Topiroxostat impurity I

Overview

Description

Topiroxostat impurity I is a byproduct formed during the synthesis of Topiroxostat, a selective xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. This impurity is significant in pharmaceutical research as it helps in understanding the purity, stability, and safety of the main compound, Topiroxostat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Topiroxostat impurity I involves several steps. Initially, a crude product of the compound is dissolved in an alcohol solvent or a mixed solution of an alcohol solvent and another solvent. The solution is then heated to a reflux temperature, stirred, and dissolved. Water is added dropwise until a few solids precipitate. The mixture is then cooled to 0°C, stirred, and filtered to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar process but on a larger scale. The crude product is dissolved in a mixed solution of toluene and isopropanol, heated to 80°C, and concentrated hydrochloric acid is added dropwise. The mixture is then cooled to room temperature and dried at 60°C to obtain Topiroxostat hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Topiroxostat impurity I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions: Common reagents used in these reactions include alcohol solvents, toluene, isopropanol, and concentrated hydrochloric acid. The reactions typically occur under controlled temperatures ranging from room temperature to 80°C .

Major Products Formed: The major products formed from these reactions include high-purity Topiroxostat and its hydrochloride form. These products are crucial for further pharmaceutical applications and research .

Scientific Research Applications

Topiroxostat impurity I has several scientific research applications. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies. Additionally, it helps in identifying unknown impurities and assessing the genotoxic potential of Topiroxostat . In medicine, it aids in understanding the safety and efficacy of Topiroxostat in treating hyperuricemia and gout .

Mechanism of Action

Topiroxostat impurity I exerts its effects by inhibiting xanthine oxidase, an enzyme that regulates purine metabolism. By inhibiting this enzyme, the compound reduces the synthesis of uric acid, thereby lowering serum urate levels. This mechanism is crucial for managing hyperuricemia and gout .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Topiroxostat impurity I include Allopurinol, Oxypurinol, and Febuxostat. These compounds also inhibit xanthine oxidase but differ in their chemical structures and efficacy .

Uniqueness: this compound is unique due to its selective inhibition of xanthine oxidase and its effectiveness in patients with chronic kidney diseases. Unlike Allopurinol, which is often associated with side effects and renal complications, this compound and its metabolites are unaffected by renal issues, making it a safer alternative .

Biological Activity

Topiroxostat impurity I is a derivative of topiroxostat, a xanthine oxidase inhibitor primarily used in the treatment of hyperuricemia and gout. Understanding the biological activity of this impurity is crucial for evaluating its potential effects on pharmacological efficacy and safety. This article synthesizes available research findings, case studies, and analytical data regarding the biological activity of this compound.

Overview of Topiroxostat

Topiroxostat functions by inhibiting xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the production of uric acid. Elevated levels of uric acid can lead to gout and other health issues. Topiroxostat has been shown to lower serum urate levels effectively, with an IC50 value of approximately 69 nM for xanthine oxidase inhibition .

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:

- Starting Materials : 2,6-Dicyanopyridine and sodium methoxide.

- Reaction Conditions : Conducted in organic solvents at specific temperatures (20 ± 3 °C for initial reactions).

- Purification : High-performance liquid chromatography (HPLC) is utilized to achieve a high purity level (above 95%) of the final product .

The biological activity of this compound is closely linked to its ability to inhibit xanthine oxidase. This inhibition reduces uric acid production, thereby alleviating symptoms associated with hyperuricemia. The metabolic pathways involved include:

- Conversion to Metabolites : Topiroxostat is metabolized into several active metabolites, including 2-hydroxy topiroxostat, which retains inhibitory activity against xanthine oxidase .

- Impact on Urinary Excretion : Studies indicate that topiroxostat can reduce urinary albumin excretion, which is significant in patients with chronic kidney disease .

Case Studies and Research Findings

-

Animal Studies :

- In db/db mice models, topiroxostat demonstrated a dose-dependent reduction in urinary albumin excretion when administered at varying doses (0.1 to 3 mg/kg/day). This effect was not observed with febuxostat, another xanthine oxidase inhibitor .

- Chronic administration of topiroxostat led to the formation of urinary xanthine crystals and nephropathy at higher doses (0.2 mg/kg), indicating potential nephrotoxic effects that warrant further investigation .

-

Clinical Implications :

- A study highlighted that topiroxostat significantly decreased the urinary albumin-to-creatinine ratio in hyperuricemic patients with stage 3 chronic kidney disease compared to placebo controls .

- The therapeutic implications suggest that while topiroxostat effectively manages uric acid levels, monitoring for potential renal side effects is essential.

Data Summary

| Parameter | This compound |

|---|---|

| Mechanism | Xanthine oxidase inhibition |

| IC50 Value | 69 nM |

| Animal Model Used | db/db mice |

| Doses Tested | 0.1, 0.3, 1, 3 mg/kg/day |

| Effects on Urinary Albumin | Dose-dependent reduction |

| Chronic Administration Effects | Urinary xanthine crystals; nephropathy at high doses |

Properties

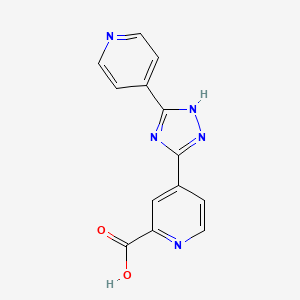

IUPAC Name |

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O2/c19-13(20)10-7-9(3-6-15-10)12-16-11(17-18-12)8-1-4-14-5-2-8/h1-7H,(H,19,20)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPYIXOHODPLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.